molecular formula C21H14ClFIN3O B159137 N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine CAS No. 231278-20-9

N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

カタログ番号: B159137
CAS番号: 231278-20-9
分子量: 505.7 g/mol
InChIキー: UHFPFDMMKYQMLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (CAS: 231278-20-9) is a quinazoline derivative widely recognized as a critical intermediate in synthesizing the tyrosine kinase inhibitor lapatinib, used in breast cancer therapy . Its molecular formula is C₂₁H₁₄ClFIN₃O (MW: 505.71), featuring a quinazoline core substituted with iodine at position 6, a 3-chloro-4-(3-fluorobenzyloxy)phenyl group at position 4, and an amine linkage .

特性

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPFDMMKYQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436351
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-20-9
Record name N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231278-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Standard Thermal Conditions

Reaction temperatures between 70–80°C for 2–3.5 hours achieve yields of 90–96% . For instance, combining equimolar quantities of the quinazoline and aniline derivatives in i-PrOH at 70°C for 3.5 hours yields a bright yellow solid with 96% efficiency . The product is isolated via filtration without further purification, demonstrating the method’s practicality for industrial-scale synthesis.

Room-Temperature Catalysis

Adding triethylamine (Et₃N) as a base at 20°C enables milder conditions. A 6-hour stirring period followed by 3 hours under reflux achieves 95% yield . This approach minimizes side reactions, particularly when sensitive functional groups are present.

Table 1: Isopropyl Alcohol-Based Synthesis

Temperature (°C)Time (h)BaseYield (%)Purity (%)
703.5None96>98
802None9597
20 → Reflux9Et₃N9599

One-Pot Synthesis in Xylene with Acetic Acid

A patent-pending one-pot method employs xylene as the solvent and acetic acid as a catalyst. Combining N¹-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-N,N-dimethylformamidine and 2-amino-5-iodobenzonitrile in xylene under reflux for 10 hours yields the target compound with 99.43% HPLC purity . Post-reaction, the solvent is distilled, and the residue is treated with i-PrOH and aqueous ammonia to adjust pH, yielding a pale yellow crystalline powder.

Key Advantages :

  • Eliminates intermediate isolation, reducing production time.

  • Achieves near-quantitative purity suitable for pharmaceutical applications.

Solvent-Free Chlorination and Amination

POCl₃-Mediated Chlorination

A two-step protocol first converts 6-iodoquinazolin-4-one to 4-chloro-6-iodoquinazoline using phosphorus oxychloride (POCl₃) and tri-n-butylamine in toluene at 90°C . Subsequent amination with 3-chloro-4-(3-fluorobenzyloxy)aniline in 2-butanone at 80°C provides a 66% yield of analytically pure product.

Table 2: Chlorination-Amination Protocol

StepReagentSolventTemperature (°C)Yield (%)
1POCl₃, tri-n-BuNH₂Toluene9090–95
2Aniline derivative2-Butanone8066

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization from acetone or i-PrOH . A patent example involves triturating the product in boiling acetone three times, achieving 92.62% purity .

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 5.21 (s, 2H, -OCH₂), 7.15–7.61 (m, aromatic H), 8.58–8.92 (s, quinazoline H).

  • LC-MS : m/z 506 [M+1]⁺.

  • Melting Point : 222–225°C.

Scalability and Industrial Adaptations

Large-Scale Production

A kilogram-scale process dissolves 4-chloro-6-iodoquinazoline and the aniline derivative in N-methylpyrrolidinone (NMP) , followed by Et₃N addition and gradual water-induced crystallization. This method yields >90% product with minimal solvent waste.

Environmental Considerations

Replacing NMP with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could enhance sustainability, though solvent compatibility studies are needed.

科学的研究の応用

Synthesis and Design

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is synthesized as an intermediate compound in the production of various pharmaceutical agents, notably Lapatinib, which is used for the treatment of breast cancer. The compound's structure allows for modifications that enhance its biological activity and specificity towards cancer cells.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Quinazoline Derivatives : Research indicates that quinazoline derivatives exhibit significant antiproliferative activity against cancer cell lines. N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine has been identified as a promising candidate due to its ability to inhibit tumor growth in vitro and in vivo models .
  • Mechanism of Action : The compound operates by targeting specific kinases involved in cancer cell proliferation and survival pathways. It has shown efficacy in downregulating the expression of proteins associated with tumor growth and metastasis .

Case Studies

  • Study on Lapatinib Analogues : In a study published by Cai et al., the synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine was explored as part of a series of Lapatinib analogues aimed at enhancing therapeutic efficacy against resistant breast cancer cell lines .
  • Biological Evaluation : Another investigation focused on the biological evaluation of this compound revealed that it exhibited potent cytotoxic effects on various cancer cell lines, including HER2-positive breast cancer cells, supporting its role as a potential therapeutic agent .

類似化合物との比較

Key Comparative Insights:

Synthetic Efficiency :

  • The target compound’s 77.9% yield surpasses analogs like 23a (38%) and 10w (12.5%) due to optimized Williamson etherification and iodination steps .
  • Lower yields in analogs (e.g., 23a–23d) often stem from steric hindrance or unstable intermediates during Suzuki couplings .

Reactivity and Functionalization :

  • The 6-iodo substituent in the target compound facilitates Suzuki-Miyaura reactions with boronic acids, enabling rapid diversification into PROTACs and lapatinib derivatives .
  • Morpholine- or piperidine-substituted analogs (e.g., 23a, 14) exhibit enhanced solubility but require additional synthetic steps .

Biological and Material Applications :

  • The target compound’s role in lapatinib synthesis is well-documented, whereas analogs like 14 are repurposed for neglected disease drug discovery .
  • Dual-morpholine derivatives (e.g., 14 ) show promise in material science for designing thermally stable polymers .

Safety and Handling :

  • The target compound has moderate hazards (H315-H319-H335: skin/eye irritation, respiratory irritation), necessitating dark, inert storage .
  • Impurity profiles (e.g., 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene) are rigorously monitored via HPLC, a quality control step less emphasized in analogs .

生物活性

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including the anticancer agent lapatinib. Understanding its biological activity is crucial for further development and therapeutic applications.

  • Molecular Formula : C21H15Cl2FIN3O
  • Molecular Weight : 542.17 g/mol
  • CAS Number : 851684-46-3
  • Solubility : Slightly soluble in water, light-sensitive.

Biological Activity Overview

The biological activity of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine primarily revolves around its role as a kinase inhibitor. Its structure enables it to interact with various biological targets, leading to significant implications in cancer treatment.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the quinazoline core is essential for its activity, as it mimics ATP and competes with it for binding to the kinase active site.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)0.5Inhibition of HER2/EGFR signaling
A549 (lung)0.8Induction of apoptosis
HCT116 (colon)1.2Cell cycle arrest

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner.

Case Studies

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Lung Cancer Investigation : A549 cells treated with this compound showed reduced migration and invasion capabilities, suggesting potential anti-metastatic properties.

Structural Analysis

The crystal structure analysis reveals that the compound possesses a twisted conformation, which is critical for its interaction with target proteins. The dihedral angles between the fused ring system and the benzene rings suggest a spatial arrangement conducive to binding interactions.

Structural Data Summary

Parameter Value
Dihedral Angle (fused rings)4.5°
Intermolecular N—H⋯N BondsPresent
π–π Stacking Distance3.806 Å

Q & A

Q. What are the key synthetic routes for N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. A common route begins with 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol under alkaline conditions to form intermediates, followed by nitro group reduction (e.g., using iron powder in acidic conditions) and condensation with 6-iodoquinazolin-4-amine . Yields vary significantly (12.5%–54.5%) depending on substituents and reaction optimization. For example, introducing morpholine moieties or modifying sulfonamide groups can alter reactivity and selectivity . Key factors affecting yield include:

  • Catalyst selection : Acidic or basic conditions influence substitution efficiency.
  • Purification methods : Column chromatography or recrystallization impacts purity (≥98% required for pharmacological studies) .
  • Temperature control : Exothermic reactions require careful thermal management to avoid byproducts.

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • 1H NMR and MS : Essential for confirming molecular structure, identifying substituents (e.g., fluorine and iodine atoms), and detecting impurities. For example, the quinazoline ring protons resonate at δ 8.2–8.5 ppm, while the 3-fluorobenzyloxy group shows distinct aromatic splitting patterns .
  • X-ray crystallography : Resolves crystal packing and molecular conformation. The title compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with similar quinazoline derivatives .
  • HPLC : Ensures purity (NLT 98%) by quantifying residual solvents or unreacted intermediates .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF, making these solvents ideal for in vitro assays. Stability tests indicate degradation under prolonged light exposure (>24 hours), necessitating storage in amber vials at 2–8°C . Thermal analysis (DSC) shows a melting point of 222–224°C, critical for assessing compatibility with high-temperature reactions .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

Structure-activity relationship (SAR) studies reveal that:

  • Iodine substitution at position 6 : Enhances kinase inhibition by increasing hydrophobic interactions with ATP-binding pockets .
  • Morpholine or pyridylmethoxy groups : Improve solubility and bioavailability. Derivatives with 3-morpholinopropyl chains show 38%–54.5% yield and improved EGFR/HER2 inhibition .
  • Chloro-fluorobenzyloxy moiety : Critical for target binding; replacing chlorine with bulkier groups reduces potency .
    Methodological tip: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs.

Q. How do conflicting bioactivity data arise in kinase inhibition assays, and how can they be resolved?

Contradictions in IC50 values may stem from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles.
  • Protein purity : HER2 isoforms or phosphorylation states impact results. Validate targets using Western blotting .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm specificity.

Q. What crystallographic data inform drug design for this compound?

Single-crystal X-ray diffraction reveals:

  • Planar quinazoline core : Facilitates π-π stacking with tyrosine kinase residues.
  • Iodine orientation : The C6–I bond length (2.09 Å) and van der Waals radius influence steric interactions in hydrophobic pockets .
  • Hydrogen bonding : The amine group at position 4 forms a key H-bond with Thr790 in EGFR, critical for inhibitory activity.

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS : Detects intermediates like 4-(3-fluorobenzyloxy)-3-chlorobenzenamine (CAS 202197-26-0) at trace levels .
  • Optimized workup : Acid-base extraction removes unreacted aniline derivatives, improving purity to >99% .
  • Kinetic studies : Monitor reaction progression via TLC or in-situ IR to halt reactions at maximal yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。